molecular formula C13H16N4O B6457968 2-[3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile CAS No. 2549008-43-5

2-[3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile

Cat. No. B6457968
CAS RN: 2549008-43-5
M. Wt: 244.29 g/mol
InChI Key: JLSJQIKIOLZXNH-UHFFFAOYSA-N
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Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

Various tactical approaches have been developed to synthesize pyrrole and pyrrole containing analogs . For instance, substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo groups led to the improvement in antibacterial activity .


Molecular Structure Analysis

In the bonding picture of pyrrole, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Mechanism of Action

The mechanism of action of pyrrole and pyrrolidine analogs can vary depending on the specific compound and its biological target. For example, some pyrrole analogs specifically inhibit human norovirus RNA-dependent RNA polymerase (RdRp), whereas others inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .

Future Directions

Due to the diversity of pyrrole and pyrrolidine analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to focus on the development of new synthesis methods and the exploration of new therapeutic applications for these compounds.

properties

IUPAC Name

2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-6-11-3-5-15-12(16-11)17-7-10-2-1-4-13(10,8-17)9-18/h3,5,10,18H,1-2,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSJQIKIOLZXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile

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